

# Cell-based assay for measuring Tenapanor's effect on phosphate uptake

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## Compound of Interest

Compound Name: Tenapanor

Cat. No.: B611283

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## Application Note & Protocol

Title: Cell-Based Assay for Measuring **Tenapanor**'s Effect on Intestinal Phosphate Uptake

Application: Measurement of paracellular phosphate transport inhibition by **Tenapanor** in an in vitro model of the human intestinal epithelium.

Audience: Researchers, scientists, and drug development professionals.

## Introduction

Hyperphosphatemia, a condition characterized by elevated serum phosphate levels, is a common and serious complication in patients with chronic kidney disease (CKD).[1][2][3] **Tenapanor** is a minimally absorbed, small-molecule inhibitor of the sodium/hydrogen exchanger isoform 3 (NHE3), an ion transporter found in the small intestine and colon.[1][4] By inhibiting NHE3, **Tenapanor** reduces the absorption of sodium from the gastrointestinal tract.[1][5] This action has a secondary effect of decreasing intestinal phosphate absorption, offering a novel therapeutic approach for managing hyperphosphatemia.[1][6][7][8]

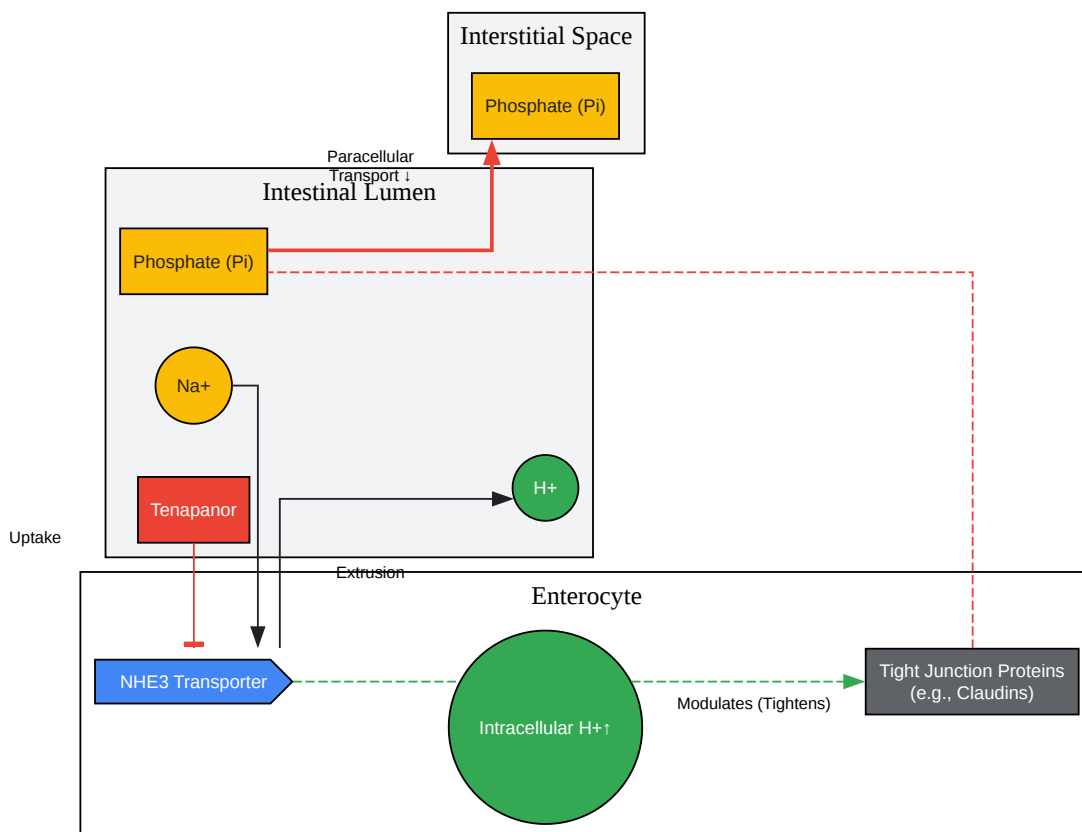
**Tenapanor**'s primary mechanism for reducing phosphate absorption is not through direct inhibition of phosphate transporters, but by modulating the paracellular pathway—the space between adjacent intestinal epithelial cells.[1][4][9][10] Inhibition of NHE3 leads to an increase in intracellular protons, which is believed to alter the conformation of tight junction proteins.[9][10] This modulation tightens the junctions, increasing transepithelial electrical resistance

(TEER) and specifically reducing the permeability of the paracellular pathway to phosphate ions.<sup>[1][3][9]</sup>

This application note provides a detailed protocol for a cell-based assay to quantify the inhibitory effect of **Tenapanor** on phosphate uptake using the Caco-2 human colon adenocarcinoma cell line. Caco-2 cells, when cultured on semi-permeable supports, differentiate into a polarized monolayer of enterocytes with well-defined tight junctions, serving as a robust in vitro model for the intestinal barrier. This assay measures the flux of radiolabeled phosphate across the Caco-2 monolayer, allowing for the determination of **Tenapanor**'s potency and efficacy in blocking paracellular phosphate transport.

## Mechanism of Action of Tenapanor

**Tenapanor** exerts its effect on phosphate absorption indirectly. The process can be visualized as a signaling cascade initiated by the inhibition of the NHE3 transporter.



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Caption: **Tenapanor** inhibits NHE3, leading to increased intracellular protons, which tightens cell junctions and reduces paracellular phosphate transport.

## Materials and Reagents

- Cell Line: Caco-2 cells (ATCC® HTB-37™)
- Reagents:

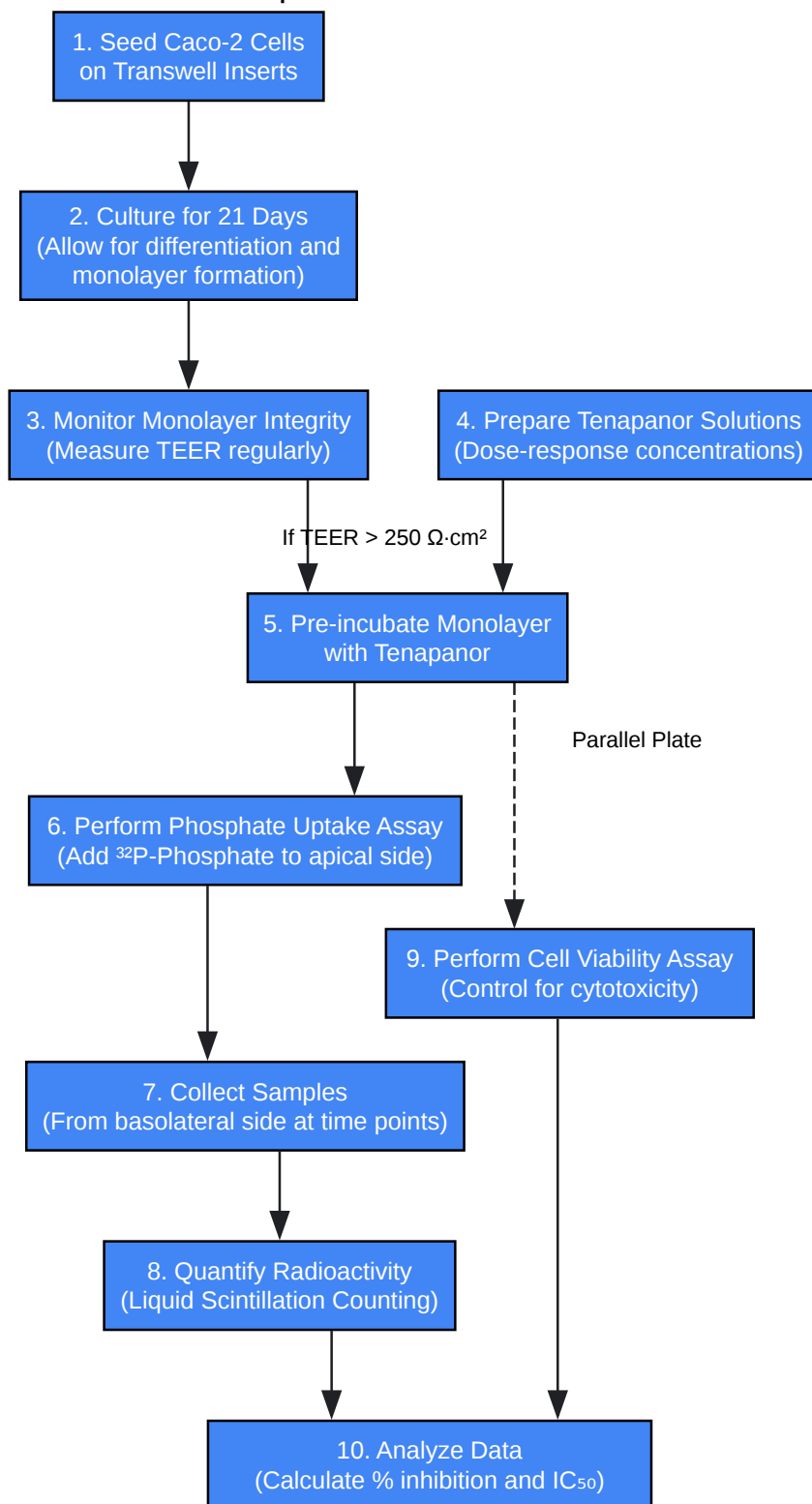
- **Tenapanor** (analytical grade)
- Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
- Fetal Bovine Serum (FBS), heat-inactivated
- Non-Essential Amino Acids (NEAA) solution
- Penicillin-Streptomycin solution (10,000 U/mL)
- Trypsin-EDTA (0.25%)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Hanks' Balanced Salt Solution (HBSS), pH 7.4
- [<sup>32</sup>P]-Orthophosphoric acid (carrier-free)
- Non-radiolabeled KH<sub>2</sub>PO<sub>4</sub>
- Trichloroacetic acid (TCA)
- Scintillation cocktail
- Cell viability assay kit (e.g., MTT or PrestoBlue™)
- Equipment:
  - Transwell® permeable supports (12-well or 24-well, 0.4 µm pore size)
  - Cell culture incubator (37°C, 5% CO<sub>2</sub>, 95% humidity)
  - Laminar flow hood
  - EVOM2™ Epithelial Voltohmmeter with STX2 electrode
  - Liquid scintillation counter
  - Microplate reader (for viability assay)

- Standard cell culture lab equipment (pipettes, centrifuges, etc.)

## Experimental Workflow

The overall experimental process involves culturing a Caco-2 monolayer, verifying its integrity, treating it with **Tenapanor**, and then measuring the transport of radiolabeled phosphate.

## Experimental Workflow



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Caption: Workflow for assessing **Tenapanor**'s effect on phosphate uptake in Caco-2 cells.

## Detailed Experimental Protocols

### Caco-2 Cell Culture and Seeding

- Culture Caco-2 cells in T-75 flasks with DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin.
- Maintain the cells at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>. Change the medium every 2-3 days.
- When cells reach 80-90% confluency, detach them using Trypsin-EDTA.
- Seed the cells onto the apical side of Transwell® inserts at a density of  $6 \times 10^4$  cells/cm<sup>2</sup>.
- Culture the cells for 21 days to allow for full differentiation and the formation of a polarized monolayer with stable tight junctions. Change the medium in both apical and basolateral compartments every 2-3 days.

### Monolayer Integrity Assessment (TEER Measurement)

- Starting from day 14 post-seeding, measure the Transepithelial Electrical Resistance (TEER) every two days using an EVOM2™ voltohmmeter.
- Allow the plates to equilibrate to room temperature for 15-20 minutes before measurement.
- Record the resistance values ( $\Omega$ ). Calculate the TEER ( $\Omega \cdot \text{cm}^2$ ) by subtracting the resistance of a blank insert and multiplying by the surface area of the membrane.
- Only use monolayers with a stable TEER value of  $\geq 250 \Omega \cdot \text{cm}^2$  for the transport assay.<sup>[1][3]</sup>

### Phosphate Uptake Assay

- Prepare a stock solution of **Tenapanor** in DMSO and dilute it to final desired concentrations (e.g., 0.1 nM to 10  $\mu\text{M}$ ) in pre-warmed HBSS. Ensure the final DMSO concentration is  $\leq 0.1\%$ .
- Gently wash the Caco-2 monolayers twice with pre-warmed HBSS.

- Add the **Tenapanor** solutions (or vehicle control) to the apical compartment. Add fresh HBSS to the basolateral compartment.
- Pre-incubate the plates for 60 minutes at 37°C.
- Prepare the uptake buffer: HBSS containing a known concentration of  $\text{KH}_2\text{PO}_4$  (e.g., 1 mM) and spiked with  $^{32}\text{P}$ -orthophosphate (final activity of  $\sim 1 \mu\text{Ci/mL}$ ).
- Initiate the assay by removing the **Tenapanor**/vehicle solution from the apical side and replacing it with the  $^{32}\text{P}$ -phosphate uptake buffer.
- At specified time points (e.g., 15, 30, 60, 90, and 120 minutes), collect a 100  $\mu\text{L}$  aliquot from the basolateral compartment. Replace the volume with fresh, pre-warmed HBSS.
- At the end of the experiment, wash the monolayers three times with ice-cold PBS containing 10 mM non-radiolabeled  $\text{KH}_2\text{PO}_4$  to stop the transport.
- Lyse the cells by adding 10% TCA to the apical inserts and incubate for 20 minutes.

## Quantification and Data Analysis

- Mix the collected basolateral samples and cell lysates with a scintillation cocktail.
- Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.
- Calculate the rate of phosphate flux ( $\text{pmol/cm}^2/\text{min}$ ) across the monolayer.
- Normalize the phosphate uptake against the vehicle control to determine the percent inhibition for each **Tenapanor** concentration.
- Plot the percent inhibition against the log of **Tenapanor** concentration and fit the data to a four-parameter logistic equation to determine the  $\text{IC}_{50}$  value.

## Data Presentation

Quantitative data should be summarized to clearly present the dose-dependent effect of **Tenapanor**.



Table 1: Dose-Response of **Tenapanor** on Paracellular Phosphate Transport

Tenapanor Conc. (nM)	Phosphate Flux (pmol/cm <sup>2</sup> /min) ± SD	% Inhibition
0 (Vehicle)	15.2 ± 1.1	0%
0.1	14.8 ± 1.3	2.6%
1	12.5 ± 0.9	17.8%
10	8.1 ± 0.7	46.7%
100	4.3 ± 0.5	71.7%
1000	2.9 ± 0.4	80.9%
10000	2.8 ± 0.3	81.6%

Data are representative and for illustrative purposes only.

Table 2: Summary of **Tenapanor** Potency

Parameter	Value
IC <sub>50</sub> (nM)	12.5
Max Inhibition (%)	82%

Data are representative and for illustrative purposes only.

## Troubleshooting

Issue	Potential Cause(s)	Suggested Solution(s)
Low TEER Values	- Cell seeding density is too low.- Incomplete monolayer formation.- Cell contamination (e.g., mycoplasma).	- Optimize cell seeding density.- Extend culture time to 21-25 days.- Test for and eliminate contamination.
High Variability in Replicates	- Inconsistent cell seeding.- Pipetting errors.- Damage to the monolayer during washes.	- Ensure a single-cell suspension before seeding.- Use calibrated pipettes.- Handle plates gently; avoid touching the membrane.
No Inhibitory Effect Observed	- Tenapanor solution degraded.- Assay duration is too short.- Incorrect concentration range tested.	- Prepare fresh drug solutions for each experiment.- Extend the incubation and sampling time.- Perform a wider dose-response curve.
Cell Viability is Low	- Tenapanor is cytotoxic at high concentrations.- High concentration of DMSO in final solution.	- Confirm with a viability assay (e.g., MTT).- Ensure final DMSO concentration is $\leq 0.1\%$ .

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